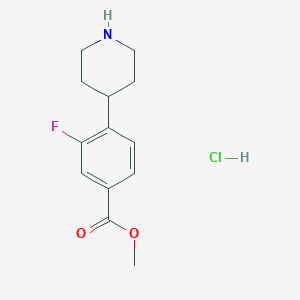

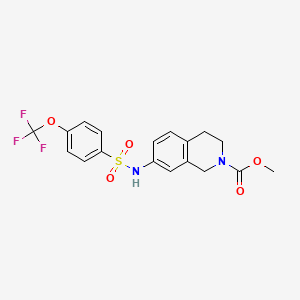

Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

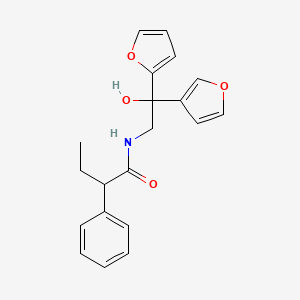

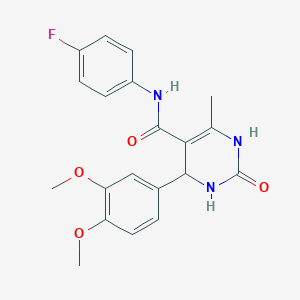

“Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride” is a chemical compound with the CAS Number: 2361724-12-9 . It has a molecular weight of 273.73 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Cancer Treatment : A compound structurally similar to Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride was investigated for its potential in treating cancer. It was found to inhibit Aurora A, a kinase involved in cell division, indicating potential use in cancer therapy (ロバート ヘンリー, ジェームズ, 2006).

Pharmacokinetics of ALK Inhibitors : Another study focused on the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, relevant in the context of cancer treatment. It highlighted the impact of hydrolysis-mediated clearance on these compounds, which could have implications for the stability and efficacy of related drugs (Y. Teffera et al., 2013).

Neuroleptic Properties : Research on derivatives of similar compounds found that certain modifications could lead to noncataleptogenic properties, indicating potential use as atypical neuroleptics. This is significant for the development of safer antipsychotic medications (J. Perregaard et al., 1992).

Antitumor Activity : Novel pyrimidinyl pyrazole derivatives, which share some structural similarities, were synthesized and evaluated for their cytotoxic activity against tumor cell lines. This suggests a potential pathway for developing new antitumor agents (H. Naito et al., 2005).

Analgesic Activity : A study on 3-methyl-4-(N-phenyl amido)piperidines, related to this compound, showed potential analgesic activity. This could be relevant for developing new pain management drugs (N. Lalinde et al., 1990).

Serotonin Reuptake Inhibition : Paroxetine hydrochloride, a compound with a similar structure, acts as a selective serotonin reuptake inhibitor, indicating possible applications in treating mental health disorders like depression and anxiety (David Germann et al., 2013).

Anti-inflammatory and Antimicrobial Agents : Bisthiourea derivatives of dipeptide conjugated to similar compounds were studied for their anti-inflammatory and antimicrobial properties. These findings could lead to new treatments for inflammation and bacterial infections (H. Kumara et al., 2017).

Allosteric Modulation of CB1 Receptor : Research on compounds like Org 27569 and Org 27759, structurally similar to this compound, explored their role in allosteric modulation of the cannabinoid CB1 receptor. This could have implications for the treatment of various conditions, including pain and mood disorders (Martin R. Price et al., 2005).

Corrosion Inhibition : A study on piperidine derivatives focused on their adsorption and corrosion inhibition properties, suggesting potential applications in materials science and engineering (S. Kaya et al., 2016).

Analgesic Properties in Neuropathic Pain : Another research found that a high-efficacy 5-HT(1A) receptor agonist, structurally related to this compound, could have a curative-like action on allodynia in rats with spinal cord injury, indicating potential for treating chronic pain conditions (F. Colpaert et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Eigenschaften

IUPAC Name |

methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUECRXBVYVKNGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCNCC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361724-12-9 |

Source

|

| Record name | methyl 3-fluoro-4-(piperidin-4-yl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2823133.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2823136.png)

![5-Methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2823140.png)

![4-Propyl-1-oxaspiro[2.5]octane](/img/structure/B2823150.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)